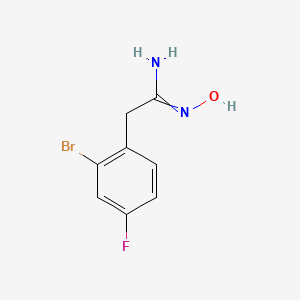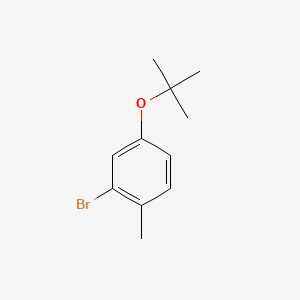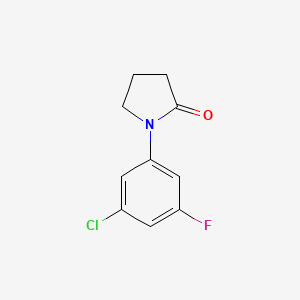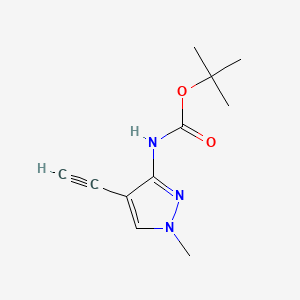
3-(Boc-amino)-4-ethynyl-1-methylpyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Boc-amino)-4-ethynyl-1-methylpyrazole is a chemical compound that features a tert-butoxycarbonyl (Boc) protected amino group The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-amino)-4-ethynyl-1-methylpyrazole typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory. The use of continuous flow reactors could enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions
3-(Boc-amino)-4-ethynyl-1-methylpyrazole can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl group can be reduced to an alkene or alkane.
Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H2) are commonly employed.
Substitution: Bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
3-(Boc-amino)-4-ethynyl-1-methylpyrazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as a building block in drug discovery.
Industry: Utilized in the production of materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(Boc-amino)-4-ethynyl-1-methylpyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The Boc group can be removed under acidic conditions to reveal the free amine, which can then participate in further reactions. The ethynyl group can undergo cycloaddition reactions, forming new ring structures .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Boc-amino)-4-ethynyl-1-phenylpyrazole
- 3-(Boc-amino)-4-ethynyl-1-ethylpyrazole
- 3-(Boc-amino)-4-ethynyl-1-propylpyrazole
Uniqueness
3-(Boc-amino)-4-ethynyl-1-methylpyrazole is unique due to its specific combination of functional groups. The presence of the Boc-protected amino group and the ethynyl group allows for a wide range of chemical modifications, making it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C11H15N3O2 |
|---|---|
Peso molecular |
221.26 g/mol |
Nombre IUPAC |
tert-butyl N-(4-ethynyl-1-methylpyrazol-3-yl)carbamate |
InChI |
InChI=1S/C11H15N3O2/c1-6-8-7-14(5)13-9(8)12-10(15)16-11(2,3)4/h1,7H,2-5H3,(H,12,13,15) |
Clave InChI |
JCEUBPHGLBAVDG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=NN(C=C1C#C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


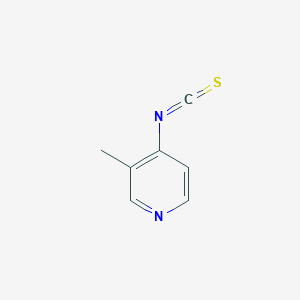
![5-[3-(Methylsulfonyl)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13697972.png)

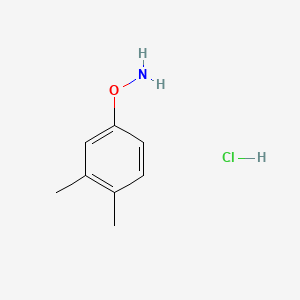


![Ethyl 2,3-Dihydro-[1,4]dioxino[2,3-g]quinoline-8-carboxylate](/img/structure/B13698004.png)
![1-Cyclohexyl-1-[(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-3-phenylurea](/img/structure/B13698026.png)
![2,2,6-Trimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13698032.png)
